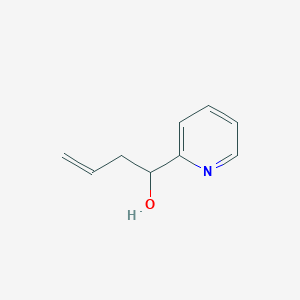

1-(Pyridin-2-yl)but-3-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h2-4,6-7,9,11H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITJKEXGKDUPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthesis Methodologies for 1 Pyridin 2 Yl but 3 En 1 Ol

Stereoselective Synthetic Pathways

The control of stereochemistry is a paramount challenge in the synthesis of 1-(pyridin-2-yl)but-3-en-1-ol. Both the enantioselectivity at the newly formed chiral center and the diastereoselectivity in more complex derivatives are key considerations for synthetic chemists.

Enantioselective Approaches to the Chiral Alcohol Stereocenter

The creation of the chiral hydroxyl-bearing carbon atom with a high degree of enantiomeric excess (ee) is a primary objective. Various strategies have been developed to achieve this, broadly categorized into asymmetric catalysis, chiral auxiliary-mediated synthesis, and biocatalytic transformations.

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral alcohols, including this compound. nih.govrsc.org This approach involves the use of a chiral catalyst to control the stereochemical outcome of the carbon-carbon bond-forming reaction, typically the addition of an allyl group to 2-pyridinecarboxaldehyde (B72084).

One of the most effective methods for this transformation is the catalytic asymmetric allylation of aldehydes. Chiral metal complexes are frequently employed to facilitate this reaction with high enantioselectivity. For instance, the use of chiral ligands in conjunction with metals like iridium can lead to high diastereo- and enantioselectivity in carbonyl crotylation reactions, a similar transformation. nih.gov Copper-based chiral catalytic systems have also proven effective for asymmetric C-C bond formation via allylic alkylations with organolithium reagents, achieving high enantioselectivities. nih.gov

The general principle involves the in-situ formation of a chiral catalyst that coordinates to the aldehyde and the allylic nucleophile, thereby creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde, leading to the preferential formation of one enantiomer of the product.

Table 1: Representative Chiral Catalysts for Asymmetric Allylation

| Catalyst System | Ligand Type | Typical Metal |

| Chiral Phosphine-Metal Complex | Diphosphine | Copper, Iridium |

| Chiral Pyridine-Aminophosphine | Aminophosphine | Ruthenium |

| Chiral Bis(oxazoline) (BOX) Ligands | Bis(oxazoline) | Various Transition Metals |

The data in this table is illustrative of common catalyst systems used in asymmetric synthesis.

An alternative to asymmetric catalysis is the use of chiral auxiliaries. In this methodology, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemistry of a subsequent reaction. youtube.com After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of compounds structurally related to this compound, such as chiral amines, the diastereoselective reduction of N-p-toluenesulfinyl ketimines has been shown to be a robust method. A similar strategy can be envisioned for the synthesis of the target alcohol. For example, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a precursor acid. orgsyn.org The resulting chiral imide can then undergo a diastereoselective aldol-type reaction with an allyl nucleophile. The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which blocks one face of the enolate from the incoming electrophile. Subsequent removal of the auxiliary provides the desired enantiomer of the alcohol.

The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. The bulky substituents on the auxiliary effectively shield one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered face. walisongo.ac.id

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral molecules. nih.gov Enzymes, such as ketoreductases (KREDs), can exhibit exquisite enantioselectivity in the reduction of prochiral ketones to chiral alcohols. nih.gov

In this approach, 1-(pyridin-2-yl)but-3-en-1-one would be subjected to reduction using a specific KRED. These enzymes often utilize a cofactor such as NADH or NADPH. The enzyme's active site is inherently chiral, leading to the highly selective transfer of a hydride to one face of the ketone, resulting in the formation of a single enantiomer of the alcohol. The selection of the appropriate enzyme is crucial and often involves screening a library of different KREDs to find one with high activity and selectivity for the specific substrate. Furthermore, protein engineering can be employed to enhance the enzyme's performance. nih.gov

Another biocatalytic approach is the asymmetric hydration of alkenes, which can be achieved with high enantioselectivity using engineered enzymes. nih.gov

Diastereoselective Control in Synthesis

When substituents are present on the butenyl chain of this compound, the control of diastereoselectivity becomes a key synthetic challenge. For instance, in the synthesis of (1S,2S)-1-(6-bromopyridin-2-yl)-2-methylbut-3-en-1-ol, a derivative of the target compound, high diastereoselectivity has been achieved in carbonyl crotylation reactions. nih.gov

The stereochemical outcome of such reactions can often be rationalized using models like the Felkin-Ahn or chelation-control models. youtube.com In chelation-controlled reactions, a metal ion coordinates to both the carbonyl oxygen and a Lewis basic group on the chiral aldehyde, creating a rigid cyclic transition state that directs the nucleophilic attack. The relative stereochemistry of the newly formed stereocenters is thus controlled. The choice of solvent and Lewis acid catalyst can significantly influence the diastereomeric ratio of the product. organic-chemistry.org

Catalytic Routes to this compound

Catalytic methods offer efficient and atom-economical pathways to this compound and its precursors. The synthesis of the related compound 1-(pyridin-2-yl)but-3-yn-1-ol (B3269833) has been reported via the addition of an alkynyl nucleophile to 2-pyridinecarboxaldehyde. nih.gov This alkynol can then be selectively reduced to the corresponding alkene to furnish this compound.

Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern organic synthesis and can be applied to the construction of the carbon skeleton of the target molecule. researchgate.net For example, a coupling reaction between a pyridyl organometallic reagent and an appropriate butenyl electrophile could be a viable route.

Furthermore, iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium (B92312) salts can be a powerful method for producing chiral piperidine (B6355638) derivatives, a related class of compounds. mdpi.com While not directly applicable to the synthesis of the unsaturated alcohol, this highlights the utility of transition metal catalysis in manipulating pyridine-containing molecules.

Table 2: Summary of Synthetic Strategies

| Synthetic Strategy | Key Feature | Stereochemical Control |

| Asymmetric Catalysis | Use of chiral catalysts | Enantioselective |

| Chiral Auxiliary | Covalent attachment of a chiral moiety | Diastereoselective |

| Biocatalysis | Use of enzymes | Enantioselective |

| Diastereoselective Synthesis | Control of relative stereochemistry | Diastereoselective |

| Catalytic Routes | Use of transition metal catalysts | Various |

This table provides a general overview of the discussed synthetic approaches.

Metal-Catalyzed Coupling and Addition Reactions

Metal-catalyzed allylations are a cornerstone for the synthesis of homoallylic alcohols. The Lewis acidity of the metal center activates the aldehyde carbonyl for nucleophilic attack by an allyl organometallic reagent. For the synthesis of this compound, the pyridine (B92270) nitrogen atom plays a crucial role, often participating in chelation to the metal center, which profoundly influences reaction rates and stereoselectivity.

One of the most illustrative methods is the indium-promoted allylation of 2-pyridinecarboxaldehyde in an aqueous environment. acs.org Studies have shown that the reaction proceeds efficiently, and the pyridine nitrogen is strongly suggested to chelate the indium atom during the process. This chelation leads to a significantly faster reaction rate compared to its isomer, 3-pyridinecarboxaldehyde (B140518), where such chelation is not possible. acs.org

More advanced catalytic systems have been developed for related transformations, demonstrating the potential for high stereocontrol. For instance, an iridium-catalyzed asymmetric crotylation (the addition of a butenyl group) has been successfully applied to substituted 2-pyridinecarboxaldehydes. Using a single-component iridium catalyst, high diastereoselectivity and enantioselectivity have been achieved. nih.gov Similarly, modern photoredox/nickel dual catalysis offers a powerful method for the allylation of aldehydes using Morita–Baylis–Hillman (MBH) adducts as allyl precursors. nih.gov These reactions proceed under mild conditions and show good diastereocontrol, providing a pathway to highly functionalized homoallylic alcohols. nih.gov

Table 1: Examples of Metal-Catalyzed Addition to 2-Pyridinecarboxaldehyde Derivatives This table is generated based on data from analogous reactions and demonstrates typical outcomes.

| Catalyst System | Aldehyde Substrate | Allylating Agent | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Indium (stoichiometric) | 2-Pyridinecarboxaldehyde | Allyl Bromide | Good | N/A (racemic) | acs.org |

| Iridium Complex | 6-Bromo-2-pyridinecarboxaldehyde | Crotyl Alcohol | 50% | 14:1 dr, 98% ee | nih.gov |

| NiCl2-glyme / Photoredox | Aromatic Aldehydes | MBH Acetate | Good | High dr | nih.gov |

Organocatalytic Strategies

Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of potentially toxic or expensive metals. For the asymmetric allylation of aldehydes, chiral secondary amines or thioureas are often used. mdpi.comrsc.org While a specific organocatalytic synthesis of this compound is not prominently detailed, established protocols for other aldehydes are directly applicable.

A common strategy involves the use of a chiral thiourea catalyst . mdpi.com These catalysts function through hydrogen bonding, activating the aldehyde carbonyl and simultaneously orienting the nucleophile for a stereoselective attack. Thioureas derived from chiral amines, such as (S)-1-(2-pyridyl)ethylamine, have been synthesized and tested as organocatalysts in asymmetric additions to aldehydes, indicating the potential for this class of catalysts in reactions involving pyridyl substrates. mdpi.com The bifunctional nature of these catalysts, with both a Lewis basic site (e.g., an amine) and a hydrogen-bond donor site (the thiourea), allows for precise organization of the reactants in the transition state.

Mechanistic Investigations of Synthesis

Understanding the reaction mechanisms is critical for optimizing reaction conditions and predicting stereochemical outcomes. For the synthesis of this compound, mechanistic studies have focused on the role of the pyridine nitrogen and the nature of the catalytic cycle.

Detailed Mechanistic Pathways of Key Synthetic Steps

In the indium-promoted allylation of 2-pyridinecarboxaldehyde, the mechanism is dominated by chelation. In an aqueous medium, the allylindium species is generated, which then coordinates to the aldehyde. Evidence strongly supports a transition state where the indium atom is chelated by both the carbonyl oxygen and the adjacent pyridine nitrogen. acs.org This intramolecular chelation rigidly holds the substrate, pre-organizing it for the subsequent 1,2-addition of the allyl group to the carbonyl carbon. acs.org

Stereochemical Outcomes and Transition State Analysis

The stereochemistry of the allylation of 2-pyridinecarboxaldehyde is a direct consequence of the geometry of the transition state.

In the indium-promoted reaction , the powerful chelation control dictates the facial selectivity of the nucleophilic attack. The formation of a five-membered chelate ring involving the indium atom, the pyridine nitrogen, and the carbonyl oxygen locks the conformation of the aldehyde. The allyl group, also bound to the indium, is delivered to one face of the carbonyl, leading to a specific stereochemical outcome. The crossover in stereoselectivity observed when comparing 2-pyridinecarboxaldehyde with 3-pyridinecarboxaldehyde (which cannot chelate) provides strong evidence for this chelation-controlled pathway over a standard, non-chelated Felkin-Anh model. acs.org

In asymmetric metal-catalyzed reactions , such as the iridium-catalyzed crotylation, the stereochemical outcome is determined by the chiral ligand attached to the metal. The reaction proceeds through a highly organized, six-membered, chair-like transition state, often referred to as a Zimmerman-Traxler model. The chiral ligand environment creates a steric and electronic bias, forcing the substituents on both the allyl moiety and the aldehyde to occupy pseudo-equatorial positions to minimize steric hindrance. This arrangement favors one diastereomeric transition state over the other, leading to the formation of a single predominant stereoisomer of the product. nih.gov Similarly, in the nickel-catalyzed reaction, the diastereoselectivity is proposed to originate from the aldehyde insertion step into the Ni(I)-allyl intermediate, where steric interactions in the cyclic transition state direct the formation of the syn or anti product. nih.gov

Advanced Reactivity and Transformation Studies of 1 Pyridin 2 Yl but 3 En 1 Ol

Functional Group Interconversions at the Allylic Alcohol Moiety

The allylic alcohol portion of 1-(Pyridin-2-yl)but-3-en-1-ol is a primary site for synthetic modification, allowing for transformations of both the hydroxyl group and the adjacent alkene.

The secondary hydroxyl group is readily susceptible to a range of transformations, most notably oxidation to the corresponding ketone. Such reactions are pivotal for accessing different classes of compounds and can proceed with high efficiency.

Research on the closely related isomer, (R,S)-1-(pyridin-3-yl)but-3-en-1-ol, has demonstrated its effective oxidation to (E)-1-pyridin-3-ylbut-2-en-1-one. This transformation is typically achieved using strong oxidizing agents like the Jones reagent and results in the simultaneous isomerization of the double bond to form a conjugated enone system. This suggests a similar reactivity for the pyridin-2-yl analogue.

Furthermore, enzymatic methods offer a green and highly selective alternative for these oxidations. Studies on the isomeric compound (E)-4-(Pyridin-2-yl)but-3-en-2-ol have shown that it can be oxidized chemoselectively using a laccase enzyme from Trametes versicolor in the presence of TEMPO as a mediator. uniovi.es This biocatalytic approach highlights the potential for developing stereospecific transformations, as enzymes can often distinguish between enantiomers of a chiral alcohol.

Table 1: Representative Oxidation Reactions of Pyridyl Allylic Alcohols

| Starting Material | Reagents/Catalyst | Product | Findings | Reference |

|---|---|---|---|---|

| (R,S)-1-(Pyridin-3-yl)but-3-en-1-ol | Jones Reagent | (E)-1-Pyridin-3-ylbut-2-en-1-one | Efficient oxidation and isomerization to the conjugated enone. | |

| (E)-4-(Het)arylbut-3-en-2-ols | Laccase / TEMPO | (E)-4-(Het)arylbut-3-en-2-ones | Chemoselective oxidation of the alcohol to a ketone under mild enzymatic conditions. | uniovi.es |

The terminal double bond in this compound serves as a handle for various addition and cyclization reactions, enabling the construction of more complex molecular architectures.

Hydrofunctionalization encompasses the addition of an H-X molecule (where X can be a heteroatom like N, O, or P) across the carbon-carbon double bond. These reactions are powerful tools for introducing new functional groups with high chemo- and regioselectivity. rsc.org The outcome, either Markovnikov or anti-Markovnikov addition, is often dictated by the choice of catalyst and mechanism. scispace.comnih.gov

While specific hydrofunctionalization studies on this compound are not extensively documented, general principles of alkene reactivity can be applied. For instance, radical-based hydroamination processes, often utilizing photoredox or metal catalysis, are known to favor anti-Markovnikov selectivity on terminal alkenes. rsc.org In the context of this compound, this would lead to the formation of a primary amine at the terminal carbon. Conversely, acid-catalyzed or certain transition-metal-catalyzed hydroaminations or hydrations typically yield the Markovnikov product. rsc.orgnih.gov The presence of the pyridine (B92270) ring and the hydroxyl group could also influence the reaction's outcome through coordination or directing effects.

The alkene moiety in this compound can participate as a 2π-electron component in various cycloaddition reactions. wikipedia.org These reactions are fundamental in organic synthesis for the construction of cyclic systems. Common examples include the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition. wikipedia.orgresearchgate.net

The reactivity of the alkene can be significantly enhanced by first oxidizing the alcohol. The resulting α,β-unsaturated ketone, (E)-1-(pyridin-2-yl)but-2-en-1-one, becomes a much more reactive dienophile for Diels-Alder reactions or a substrate for other cycloadditions due to the electron-withdrawing nature of the pyridyl-ketone group. This two-step sequence provides a strategic entry into complex polycyclic structures.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Potential Product Class |

|---|---|---|---|

| [4+2] Diels-Alder | Diene (e.g., Butadiene) | This compound (as dienophile) | Substituted Cyclohexene |

| [3+2] 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone, Azide) | This compound (as dipolarophile) | Five-membered Heterocycles (e.g., Isoxazolidine, Triazoline) |

| [4+2] Diels-Alder (Enhanced Reactivity) | Diene | (E)-1-(Pyridin-2-yl)but-2-en-1-one | Functionalized Pyridyl Cyclohexene |

Reactions Involving the Alkene Functionality

Pyridine Ring Reactivity and Directed Transformations

The pyridine ring is not merely a passive substituent; its nitrogen atom can actively participate in and direct chemical reactions.

The Lewis basic nitrogen atom of the pyridine ring is an effective coordinating agent for transition metals. This property can be harnessed to direct catalytic reactions to specific sites within the molecule, a strategy known as chelation-assisted C-H functionalization. nih.govresearchgate.net

Pioneering work has shown that pyridine can direct palladium catalysts to arylate β-C(sp³)–H bonds of attached alkyl chains. nih.gov In this compound, the pyridine ring could potentially direct a metal catalyst to functionalize the butenyl chain at a specific position, offering a powerful method for selective bond formation.

The pyridine nitrogen can also coordinate to reagents directly involved in the transformation. For example, bis(pyridine)iodine(I) complexes are well-established reagents for electrophilic halogenation of alkenes. diva-portal.orgnih.gov The formation of such a complex with this compound could facilitate an intramolecular iodocyclization, where the pyridine ring first coordinates the iodine(I) center, which is then delivered to the alkene. Similarly, copper(II) is known to coordinate with pyridyl ligands, often assisting in transformations like hydrolysis or electron transfer processes. researchgate.net

Table 3: Potential Coordination-Assisted Transformations

| Reaction Type | Metal/Reagent | Role of Pyridine Ring | Potential Outcome | Reference |

|---|---|---|---|---|

| C-H Arylation | Palladium (Pd) | Directing Group | Selective functionalization of the butenyl chain. | nih.gov |

| Halocyclization | Iodine(I) (e.g., I⁺BF₄⁻) | Coordinating Ligand | Formation of an iodinated cyclic ether/alcohol. | diva-portal.orgnih.gov |

| Assisted Hydrolysis/Oxidation | Copper(II) (Cu²⁺) | Chelating Ligand | Transformation of the allylic alcohol or other parts of the molecule. | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of the pyridine ring in this compound towards aromatic substitution is dictated by the inherent electronic properties of the nitrogen heterocycle.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is electronically analogous to a strongly deactivated benzene (B151609) ring, making it highly resistant to electrophilic aromatic substitution. gcwgandhinagar.com The nitrogen atom exerts a powerful electron-withdrawing inductive effect and can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring by creating a positive charge. wikipedia.orglibretexts.org Direct electrophilic substitution on the unsubstituted pyridine ring is exceedingly difficult, and when forced to react under harsh conditions, it typically yields the 3-substituted product. libretexts.org

For this compound, any electrophilic attack would be similarly challenging. A common strategy to overcome this low reactivity is the initial conversion of the pyridine to a pyridine-N-oxide. gcwgandhinagar.com This transformation enhances the electron density of the ring, making it susceptible to electrophilic attack, particularly at the 4-position. The N-oxide can then be reduced back to the pyridine after the substitution has been achieved.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comwikipedia.org This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the anionic Meisenheimer intermediate formed during the reaction. stackexchange.comwikipedia.org

While this compound itself does not possess a suitable leaving group on the pyridine ring for a direct SNAr reaction, its halogenated derivatives are prime candidates for such transformations. For instance, a 2-chloro or 2-bromo analog of the title compound would readily react with various nucleophiles. SNAr reactions of 2-halopyridines are a cornerstone of pyridine chemistry, often proceeding under mild conditions to install a wide range of functional groups. acs.orgchemrxiv.org

Table 1: Predicted Reactivity and Regioselectivity in Aromatic Substitutions

| Reaction Type | Reactivity of Pyridine Ring | Favored Position(s) | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Very Low | C-3, C-5 | The nitrogen atom deactivates the ring towards electrophiles. C-3 and C-5 are least deactivated. libretexts.org |

| Nucleophilic Aromatic Substitution (SNAr) | High (with leaving group) | C-2, C-4, C-6 | The nitrogen atom stabilizes the anionic intermediate, especially when the attack is at ortho/para positions. stackexchange.com |

Rearrangement Reactions and Migration Phenomena

The homoallylic alcohol moiety in this compound is predisposed to various rearrangement reactions, particularly under acidic or basic conditions.

One significant transformation is the acid-catalyzed rearrangement. Treatment of homoallylic alcohols with acid can lead to protonation of the double bond, generating a secondary carbocation. This intermediate can then undergo a 1,4-hydride shift from the carbinol carbon to the carbocation center. acs.orgnih.gov This process, which is often stereospecific, results in the formation of a saturated ketone after tautomerization. acs.orgnih.gov For this compound, this would theoretically yield 4-(pyridin-2-yl)butan-2-one.

Sigmatropic rearrangements are also pertinent to this structural class. The acs.orgnih.gov-Wittig rearrangement, for example, is a powerful method for synthesizing homoallylic alcohols from allylic ethers under strongly basic conditions. wikipedia.orgorganic-chemistry.org This concerted, pericyclic process proceeds through a five-membered cyclic transition state. While this is a synthetic route to homoallylic alcohols, the principles of sigmatropic shifts highlight the potential for related intramolecular migrations within the this compound framework or its derivatives under specific thermal or base-catalyzed conditions. organic-chemistry.org

Table 2: Potential Rearrangement Pathways for this compound

| Rearrangement Type | Conditions | Key Intermediate | Potential Product |

|---|---|---|---|

| Acid-Catalyzed Hydride Shift | Strong Acid (e.g., H₂SO₄), Heat | Secondary carbocation at C-3 | 4-(Pyridin-2-yl)butan-2-one |

| acs.orgnih.gov-Sigmatropic Rearrangement | Strong Base (e.g., n-BuLi) on an ether derivative | Carbanion alpha to ether oxygen | Isomeric homoallylic alcohol |

Derivatization for Enhanced Synthetic Utility

The functional handles present in this compound—the hydroxyl group, the alkene, and the pyridine nitrogen—allow for extensive derivatization to create a library of compounds with enhanced or altered properties for further synthetic applications. researchgate.net

The secondary alcohol is a primary site for modification. It can be readily acylated or sulfonylated using acyl chlorides or sulfonyl chlorides, respectively, to form the corresponding esters and sulfonates. researchgate.net Such derivatization can be used to install protecting groups, modify solubility, or introduce new functionalities. A plausible mechanism for these reactions involves the participation of the adjacent pyridine nitrogen, which can facilitate the reaction by forming a reactive intermediate complex. researchgate.net Furthermore, oxidation of the alcohol using reagents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding ketone, 1-(pyridin-2-yl)but-3-en-1-one. nih.gov

The terminal alkene offers another site for chemical modification, including hydrogenation, halogenation, epoxidation, or hydroboration-oxidation, significantly expanding the range of accessible derivatives.

Building upon the fundamental derivatization reactions, this compound serves as a scaffold for synthesizing more elaborate molecules. The synthesis of complex derivatives is crucial for applications in medicinal chemistry, materials science, and catalysis. researchgate.netmdpi.com For example, the synthesis of various substituted pyridine derivatives often relies on multi-step sequences that may involve initial functionalization of a simpler precursor like the title compound. jchemrev.com The combination of the pyridine ring, a known pharmacophore and ligand motif, with the versatile butenol (B1619263) side chain makes it a valuable starting material. researchgate.net Research into pyridyl carbinols has shown their utility as ligands for transition metal complexes and as precursors to biologically active molecules. caltech.educaltech.edunih.gov

Annulation reactions, which involve the construction of a new ring onto an existing molecular framework, represent a powerful strategy for generating polycyclic systems. The structure of this compound is well-suited for participating in intramolecular cyclization and annulation cascades to form novel fused or spirocyclic heterocyclic systems.

A relevant strategy involves the metal-catalyzed annulation of related pyridyl-containing alcohols. For instance, gold catalysts have been shown to facilitate the tandem annulation of pyridylhomopropargylic alcohols (alkyne analogs of the title compound) with other propargyl alcohols. acs.org This reaction proceeds through a cascade involving cyclization, rearrangement, and a Friedel-Crafts-type reaction to build complex polycyclic dihydrobenzofurans in a single pot. acs.org Similar π-acid catalyzed reactions could be envisioned for this compound, where the alkene would act as the nucleophile in an intramolecular cyclization onto an activated pyridine ring or a tethered electrophile, leading to new nitrogen-containing heterocyclic systems. clockss.org The development of such annulation strategies is a key area in the synthesis of novel nitrogen heterocycles. acs.org

In Depth Spectroscopic Analysis and Structural Elucidation

Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 1-(pyridin-2-yl)but-3-en-1-ol, 1D (¹H and ¹³C) and 2D NMR techniques are employed to establish the connectivity of atoms and provide insights into the molecule's three-dimensional structure.

¹H and ¹³C NMR spectral data have been reported for this compound in deuterated chloroform (B151607) (CDCl₃). rsc.org The chemical shifts (δ) are given in parts per million (ppm).

Reported ¹H and ¹³C NMR Data:

| Atom | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |

|---|---|---|

| C1-H | 4.74-4.80 (m) | 72.2 |

| C2-H₂ | 2.40-2.54 (m), 2.55-2.67 (m) | 42.9 |

| C3-H | 5.74-5.91 (m) | 134.1 |

| C4-H₂ | 5.06-5.15 (m) | 118.0 |

| C2' | - | 161.3 |

| C3' | 7.26-7.32 (m) | 120.4 |

| C4' | 7.63-7.71 (m) | 136.6 |

| C5' | 7.15-7.22 (m) | 122.3 |

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for unambiguously confirming the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the C1-H proton and the diastereotopic C2-H₂ protons. Further correlations would be observed between the C2-H₂ protons and the C3-H proton, and between the C3-H proton and the terminal C4-H₂ protons, confirming the but-3-en-1-ol side chain. On the pyridine (B92270) ring, correlations would be seen between adjacent protons (H3' to H4', H4' to H5', and H5' to H6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals as listed in the table above. For instance, the multiplet at δ 4.74-4.80 would correlate with the carbon signal at δ 72.2, confirming their assignment to C1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for establishing the connectivity between different parts of the molecule. Key expected HMBC correlations include:

The C1-H proton showing a correlation to the C2' carbon of the pyridine ring, confirming the attachment of the side chain.

The C2-H₂ protons showing correlations to C1, C3, and C4.

The H6' proton of the pyridine ring showing a correlation to C2', confirming their ortho relationship.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing crucial information for conformational and stereochemical analysis. For example, NOESY could reveal spatial proximities between the C1-H proton and specific protons on the pyridine ring, helping to define the preferred conformation around the C1-C2' bond.

Chiral NMR Shift Reagents and Anisotropic Effects for Enantiomeric Purity Determination

The C1 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). Determining the enantiomeric purity is often achieved using chiral resolving agents or chiral chromatography. researchgate.net In NMR spectroscopy, chiral shift reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used.

When a chiral shift reagent is added to a solution of a racemic mixture, it forms diastereomeric complexes with each enantiomer. google.com These diastereomeric complexes have different NMR spectra, causing the separation of signals for the R and S enantiomers. The integration of these separated signals allows for the quantification of the enantiomeric excess (% ee). The anisotropic magnetic field of the lanthanide complex induces significant changes in the chemical shifts of nearby protons, with the magnitude of the shift depending on the spatial arrangement of the protons relative to the lanthanide ion in the diastereomeric complex.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental composition and molecular formula.

The molecular formula for this compound is C₉H₁₁NO. chemsynthesis.com

Calculated and Expected HRMS Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight (Nominal) | 149 g/mol |

| Theoretical Exact Mass | 149.084064 u |

An HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that matches the theoretical value to within a few parts per million, thus confirming the molecular formula C₉H₁₁NO. Common fragmentation patterns in the mass spectrum would likely involve the loss of a water molecule (H₂O) from the alcohol, or cleavage of the C1-C2 bond, yielding fragments corresponding to the pyridinyl-methanol cation and the allyl radical. stackexchange.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including absolute stereochemistry. anton-paar.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

As of now, no public domain crystal structure for this compound has been reported. If a suitable single crystal could be grown, X-ray diffraction analysis would provide precise data on:

Bond lengths and angles: Confirming the geometric parameters of the molecule.

Conformation: Revealing the preferred spatial arrangement of the pyridine ring and the butenyl side chain in the solid state.

Absolute Stereochemistry: For an enantiomerically pure sample, crystallographic analysis using anomalous dispersion effects (Flack parameter determination) can unambiguously assign the R or S configuration at the C1 chiral center.

Intermolecular Interactions: Identifying hydrogen bonding networks (e.g., involving the hydroxyl group and the pyridine nitrogen) and other packing forces in the crystal lattice. mdpi.comresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Functional Group Analysis and Hydrogen Bonding Studies

Predicted Vibrational Spectroscopy Data:

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Weak |

| C-H (sp² - Alkene) | Stretching | 3010-3100 | Medium |

| C-H (sp² - Pyridine) | Stretching | 3000-3100 | Medium |

| C-H (sp³) | Stretching | 2850-3000 | Strong |

| C=C (Alkene) | Stretching | 1640-1680 | Strong |

| C=N, C=C (Pyridine) | Ring Stretching | 1400-1600 | Strong |

| C-O (Alcohol) | Stretching | 1050-1260 | Medium |

The broad O-H stretching band in the FT-IR spectrum would be indicative of hydrogen bonding, either intermolecularly or intramolecularly with the pyridine nitrogen. The positions and shapes of the pyridine ring stretching modes can provide information about the electronic environment of the ring. FT-Raman spectroscopy would be particularly useful for observing the C=C alkene stretch, which is often strong in the Raman spectrum due to the change in polarizability during the vibration.

Computational and Theoretical Investigations of 1 Pyridin 2 Yl but 3 En 1 Ol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. google.com DFT calculations are instrumental in predicting a wide array of properties for 1-(Pyridin-2-yl)but-3-en-1-ol, from its preferred three-dimensional arrangement to its electronic landscape.

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis of this molecule would focus on the rotation around the C-C and C-O bonds of the butenol (B1619263) chain and the C-C bond connecting the pyridine (B92270) ring to the chiral center. The relative energies of the different conformers are influenced by a combination of steric hindrance, electronic repulsion, and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pyridine nitrogen.

Table 1: Predicted Dihedral Angles and Relative Energies for Key Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-O) (°) | Dihedral Angle (C-C-C=C) (°) | Relative Energy (kcal/mol) |

| A | 60 | 120 | 0.00 |

| B | 180 | 120 | 1.5 |

| C | -60 | 120 | 0.8 |

| D | 60 | -60 | 2.1 |

Note: The data in this table is representative and based on general principles of conformational analysis for similar molecules. Actual values would be obtained from specific DFT calculations.

The electronic structure of a molecule governs its reactivity. Key aspects of this structure, such as the distribution of electron density and the energies of its frontier molecular orbitals, can be effectively analyzed using DFT.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO):

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. ossila.comsemanticscholar.orgscience.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. semanticscholar.org

For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the pyridine ring and the double bond of the butenyl group, which can act as nucleophilic centers. The LUMO, on the other hand, would be distributed over the pyridine ring, which can accept electrons. The presence of the hydroxyl group can also influence the energies of these orbitals.

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would be determined precisely through DFT calculations. The specific functional and basis set used in the calculation would affect the exact values.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dersc.org The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, the MEP map would show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating their nucleophilic character. nih.govrsc.org The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it susceptible to deprotonation. The π-system of the pyridine ring and the double bond would also show regions of negative potential. Understanding the MEP is crucial for predicting how the molecule will interact with other reagents and catalysts.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to unraveling the intricate details of chemical reaction mechanisms, providing information on transient species like transition states that are difficult to observe experimentally.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Computational methods can locate the geometry of the transition state and calculate its energy. acs.orgbham.ac.uk

For the synthesis of this compound, a common route would be the addition of an allyl nucleophile to pyridine-2-carboxaldehyde. Computational modeling could be employed to study the transition state of this reaction. The geometry of the transition state would reveal the extent of bond formation between the allyl group and the carbonyl carbon, as well as the coordination of any catalysts involved. By calculating the energy barriers for different possible pathways (e.g., with or without a catalyst, or with different catalysts), the most favorable reaction route can be determined. For instance, in related systems, computational studies have elucidated the role of catalysts in lowering the activation energy and controlling the stereoselectivity of the reaction. gla.ac.ukbris.ac.uk

Table 3: Hypothetical Energy Barriers for the Synthesis of this compound

| Reaction Pathway | Catalyst | Activation Energy (kcal/mol) |

| Uncatalyzed Allylation | None | 35 |

| Lewis Acid Catalyzed | ZnCl₂ | 20 |

| Chiral Catalyst | (R)-BINOL | 15 (for R-enantiomer) |

Note: This table presents hypothetical data to illustrate the application of transition state calculations. The values are representative of typical activation energies for such reactions.

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for solvent effects in two primary ways: through implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, or through explicit solvent models, where individual solvent molecules are included in the calculation. acs.orgacs.orgunige.ch

For reactions involving this compound, which has both polar (hydroxyl, pyridine) and nonpolar (butenyl chain) parts, the choice of solvent can be critical. For instance, in a reaction pathway involving charged intermediates or a polar transition state, a polar solvent would be expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction. nih.gov Computational studies can quantify these stabilization effects and predict how the reaction mechanism might change in different solvents. For example, the protonation of the pyridine nitrogen can be significantly influenced by the solvent environment. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental data. researchgate.netacs.orgtandfonline.com

DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. By comparing these predicted shifts with the experimental spectrum, the assignment of signals to specific atoms in the molecule can be confirmed. researchgate.net Discrepancies between the calculated and experimental values can often be rationalized by considering factors such as the solvent, temperature, and the level of theory used in the calculation.

Similarly, the vibrational frequencies of a molecule can be calculated and used to generate a theoretical IR spectrum. This allows for the assignment of absorption bands in the experimental spectrum to specific vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, the C=C stretch of the alkene, and the characteristic vibrations of the pyridine ring. researchgate.netnih.gov

Table 4: Representative Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, C-OH) | 5.1 | 5.3 |

| ¹³C NMR (δ, ppm, C-OH) | 70.2 | 71.5 |

| IR (cm⁻¹, O-H stretch) | 3350 | 3400 |

| IR (cm⁻¹, C=C stretch) | 1645 | 1640 |

Note: The data in this table is for illustrative purposes. The accuracy of the predicted values depends on the computational method employed.

Applications and Advanced Synthetic Utility of 1 Pyridin 2 Yl but 3 En 1 Ol

Role as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure forms of 1-(pyridin-2-yl)but-3-en-1-ol are highly prized as chiral building blocks, or synthons, for the stereoselective synthesis of complex molecular architectures, particularly nitrogen-containing natural products and their analogs. The predefined stereochemistry at the carbinol center serves as a crucial control element, guiding the stereochemical outcome of subsequent transformations.

A significant application lies in the synthesis of hydroxylated indolizidine alkaloids, a class of compounds known for their potent glycosidase inhibitory activities. For instance, a synthetic strategy for (±)-lentiginosine, an amyloglucosidase inhibitor, has been reported starting from the closely related analog, 1-(pyridin-2-yl)prop-2-en-1-ol. mdpi.com This synthesis involves a domino process initiated by the electrophilic addition of bromine to the alkene, which triggers a cyclization of the bromonium ion to form an indolizinium salt. mdpi.com Subsequent diastereoselective reduction and nucleophilic substitution yield the target alkaloid. mdpi.com This established route highlights the potential of this compound to serve as a key starting material for analogous, yet structurally distinct, alkaloids. The additional methylene (B1212753) unit in the butenyl chain would allow access to homologous series of these bioactive compounds.

The general utility of such pyridyl alcohols as precursors for complex molecules is well-documented, with the chirality originating from the alcohol serving to direct the formation of new stereocenters. diva-portal.org

Table 1: Application in Natural Product Synthesis

| Precursor | Target Molecule Class | Key Transformation | Ref |

|---|---|---|---|

| 1-(Pyridin-2-yl)prop-2-en-1-ol | Indolizidine Alkaloids (e.g., Lentiginosine) | Electrophile-induced cyclization | mdpi.com |

Precursor for Ligands in Asymmetric Catalysis

The chiral framework of this compound, combining a coordinating pyridine (B92270) nitrogen with a chiral alcohol, makes it an excellent starting point for the synthesis of novel chiral ligands for transition-metal-catalyzed asymmetric reactions. diva-portal.org The pyridine ring acts as a rigid scaffold and a key binding site for a metal center, while the stereogenic carbinol carbon ensures a chiral environment around the metal, which is essential for inducing enantioselectivity. diva-portal.orgresearchgate.net

The hydroxyl group is readily derivatized to introduce other coordinating atoms, such as phosphorus or oxygen, leading to a variety of bidentate or tridentate ligands. For example, chiral pyridyl alcohols can be converted into:

Pyridyl Phosphinite Ligands: By reacting the alcohol with a chlorophosphine (e.g., R₂PCl).

Pyridyl Phosphite Ligands: By reacting the alcohol with phosphorus trichloride (B1173362) (PCl₃) followed by another alcohol.

These ligands, particularly those containing phosphorus, have been successfully employed in palladium-catalyzed asymmetric allylic alkylations. diva-portal.org Research has shown that for phosphinite ligands derived from chiral pyridyl alcohols, the absolute configuration of the original carbinol carbon atom dictates the sense of chiral induction in the final product. diva-portal.org This predictable relationship is highly valuable for rational ligand design. The development of such ligands is a major focus in asymmetric synthesis, with the goal of creating catalysts that can achieve high enantioselectivity for a wide range of chemical transformations. researchgate.netstanford.edu

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Type | General Structure | Potential Catalytic Application | Ref |

|---|---|---|---|

| Pyridyl-Phosphinite | Py-CH(O-PR₂)R' | Palladium-catalyzed allylic alkylation | diva-portal.org |

| Pyridyl-Phosphite | Py-CH(O-P(OR'')₂)R' | Palladium-catalyzed allylic alkylation | diva-portal.org |

Development of Novel Methodologies Utilizing its Unique Structure

The distinct arrangement of functional groups in this compound makes it an ideal substrate for the development of novel synthetic methodologies. A prime example is its use in intramolecular cyclization reactions, where both the alkene and the pyridine-bearing stereocenter participate to construct complex ring systems with high stereocontrol.

One powerful methodology is the intramolecular Pauson-Khand reaction (PKR). metu.edu.trwikipedia.orgrsc.org The PKR is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, typically mediated by a cobalt carbonyl complex. wikipedia.orgorganic-chemistry.org By tethering an alkyne to the nitrogen of the pyridine ring of an N-substituted derivative of this compound, an enyne substrate is created. This substrate can then undergo an intramolecular PKR. Research has demonstrated the feasibility of this reaction for chiral enyne systems tethered to chiral 2-heteroarylcarbinols, specifically including derivatives of this compound. metu.edu.trmetu.edu.tr This reaction sequence forges a new five-membered ring fused to the pyridine system, creating complex polycyclic structures with multiple stereocenters in a single step. metu.edu.tr The original stereocenter of the alcohol exerts significant influence on the stereochemical outcome of the newly formed rings. metu.edu.tr

Table 3: The Intramolecular Pauson-Khand Reaction

| Reactant Type | Key Reagents | Product Class | Significance | Ref |

|---|

Strategic Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient approach to molecular complexity. nih.gov The functional groups present in this compound—a secondary alcohol, an alkene, and a pyridine ring—offer multiple points of reactivity, making it a potentially valuable component in MCRs.

For example, strategies for the synthesis of polysubstituted pyridines via MCRs often involve the dehydrogenative coupling of alcohols and ketones with a nitrogen source like ammonium (B1175870) acetate. nih.gov In such a sequence, an alcohol is first catalytically dehydrogenated in situ to an aldehyde or ketone. This intermediate then participates in a cascade of condensation and cyclization reactions with other components to build the pyridine ring. nih.gov

While direct examples employing this compound in an MCR are not extensively documented, its structure is well-suited for such a strategy. One could envision a palladium-catalyzed process where the secondary alcohol of this compound is oxidized to the corresponding ketone, 1-(pyridin-2-yl)but-3-en-1-one. This reactive α,β-unsaturated ketone could then serve as a key electrophile in a subsequent MCR, reacting with an enamine (formed from another ketone and ammonia) and cyclizing to form a highly substituted bipyridine or related heterocyclic system. nih.gov The butenyl side chain would remain as a functional handle for further synthetic diversification. The development of such MCRs would represent a highly atom-economical route to novel and complex pyridine-based structures. nih.gov

Q & A

Q. What synthetic methodologies are effective for preparing 1-(Pyridin-2-yl)but-3-en-1-ol, and how do reaction conditions impact yield?

Methodological Answer: The compound can be synthesized via catalytic allylation of pyridine-2-carbaldehyde using allyl tributyl stannane under photoredox conditions. A cobalt-based catalyst (e.g., [Cp*Co(CO)I]) promotes regioselective C–C bond formation, with yields typically ranging from 58% to 74% . Key factors include:

- Solvent polarity : Tetrahydrofuran (THF) enhances nucleophilicity of the allylating agent.

- Temperature : Reactions performed at 0–25°C minimize side-product formation.

- Purification : Flash column chromatography (hexane/ethyl acetate/acetic acid, 95:5:1) effectively isolates the product .

Alternative routes involve Grignard addition to allyl bromides, though yields may drop to ~44% due to competing elimination pathways .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR (400 MHz, CDCl) identifies olefinic protons (δ 5.2–5.8 ppm, multiplet) and hydroxyl groups (δ 2.5–3.0 ppm, broad). -NMR confirms the pyridinyl and allylic alcohol moieties (δ 120–150 ppm for aromatic carbons; δ 70–75 ppm for the alcohol-bearing carbon) .

- Mass Spectrometry : ESI-MS detects [M-OH] fragments at m/z 161.1, consistent with molecular weight (178.22 g/mol) .

- HPLC : Normal-phase chromatography (Chiralcel OD-H column) assesses enantiomeric purity, with retention times (t) calibrated against racemic mixtures .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized, and what catalysts are most effective?

Methodological Answer: Asymmetric catalysis using chiral palladium nanoparticles or Ru-carbene complexes achieves enantiomeric excess (ee) >95%. Critical parameters include:

- Catalyst design : Ligand-modified Pd nanoparticles (e.g., Cinchona alkaloid derivatives) enhance stereocontrol during hydrogenation .

- Solvent systems : Mixtures of dichloromethane and methanol (9:1) improve catalyst stability and substrate solubility.

- Substrate scope : Electron-withdrawing substituents on the pyridine ring (e.g., -CF) reduce ee by 10–15% due to steric hindrance .

Recent studies report ee values of 96% for analogous (R)-configured derivatives using HPLC with Chiralpak IB columns .

Q. What computational tools predict reaction pathways and stereochemical outcomes for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for allylation steps, predicting regioselectivity (e.g., α vs. γ-addition) with ≤1.5 kcal/mol error margins. Gaussian 16 (B3LYP/6-31G*) is commonly used .

- AI-Driven Retrosynthesis : Platforms like Reaxys and Pistachio analyze >10 reactions to propose viable routes, prioritizing photoredox allylation (85% confidence score) over traditional Grignard methods (62% score) .

- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water/THF) reveal solvent coordination effects on enantioselectivity, guiding catalyst design .

Q. How should researchers resolve contradictions in stereochemical assignments or conflicting spectroscopic data?

Methodological Answer:

- X-ray Crystallography : SHELXL refinement of single-crystal structures (e.g., PDB deposition) provides unambiguous stereochemical assignments. Data collection at 100 K minimizes thermal motion artifacts .

- Derivatization : Conversion to Mosher esters or urethanes followed by -NMR analysis confirms absolute configuration via the modified Mosher’s method .

- Cross-Validation : Discrepancies between HPLC and NMR data require recalibration using enantiopure standards (≥99% ee) and 2D NMR techniques (e.g., NOESY for spatial proximity analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.